2-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-4(1H)-quinazolinone
Overview
Description
2-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-4(1H)-quinazolinone, also known as CPQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinazolinone derivatives and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 2-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-4(1H)-quinazolinone is not fully understood, but it is believed to act through multiple pathways. 2-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-4(1H)-quinazolinone has been reported to inhibit the activity of various enzymes, including topoisomerase IIα, protein kinase C, and phosphodiesterase 5. It has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
2-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-4(1H)-quinazolinone has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and modulation of gene expression. Additionally, 2-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-4(1H)-quinazolinone has been reported to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-4(1H)-quinazolinone for lab experiments is its low toxicity and good pharmacokinetic properties, which make it a safe and effective compound for in vitro and in vivo studies. However, one of the limitations is the lack of information on its mechanism of action, which makes it difficult to design experiments to investigate its therapeutic potential fully.
Future Directions
There are several future directions for research on 2-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-4(1H)-quinazolinone, including:
1. Investigation of its mechanism of action to identify potential targets for drug development.
2. Evaluation of its therapeutic potential in animal models of cancer, inflammation, and neurological disorders.
3. Development of new derivatives of 2-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-4(1H)-quinazolinone with improved pharmacokinetic and pharmacodynamic properties.
4. Investigation of its potential for combination therapy with other anticancer or anti-inflammatory agents.
5. Evaluation of its safety and efficacy in clinical trials.
In conclusion, 2-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-4(1H)-quinazolinone is a promising synthetic compound that has shown potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in preclinical and clinical studies.
Scientific Research Applications
2-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported its anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 2-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-4(1H)-quinazolinone has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Additionally, 2-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-4(1H)-quinazolinone has been shown to have neuroprotective effects by reducing neuroinflammation and improving cognitive function.
properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]-2,3-dihydro-1H-quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O/c25-18-12-10-16(11-13-18)14-29-15-20(22(28-29)17-6-2-1-3-7-17)23-26-21-9-5-4-8-19(21)24(30)27-23/h1-13,15,23,26H,14H2,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUZVEMGEDOOFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C3NC4=CC=CC=C4C(=O)N3)CC5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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